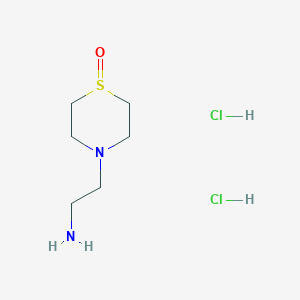

4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride

説明

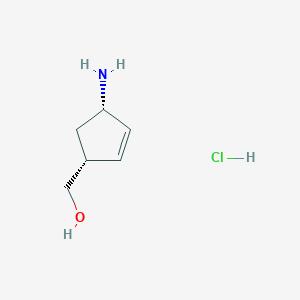

The compound “4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride” is a derivative of morpholine, which is a common heterocyclic amine. The “4-(2-Aminoethyl)” part suggests that an ethylamine group is attached to the 4th carbon of the morpholine ring. The “1lambda4-thiomorpholin-1-one” part indicates that the compound contains a thiomorpholine ring, which is a morpholine ring where one of the oxygen atoms is replaced by a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a morpholine ring, an ethylamine group, and a sulfur atom replacing one of the oxygen atoms in the morpholine ring .Chemical Reactions Analysis

As a derivative of morpholine, this compound could potentially undergo a variety of chemical reactions. The presence of the aminoethyl group might make it a candidate for reactions involving amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. As a morpholine derivative, it would likely be a solid at room temperature and soluble in water due to the presence of the polar morpholine ring and aminoethyl group .科学的研究の応用

Protease Inhibition in Cholesterol Regulation

This compound is used to inhibit Site-1-protease (S1P), a serine protease located in the Golgi apparatus responsible for activating sterol regulatory element-binding proteins (SREBPs). By inhibiting S1P, researchers can study the effects on cholesterol regulation and the potential therapeutic applications for diseases related to cholesterol metabolism .

Neuropharmacology

In neuropharmacological research, analogs of this compound have been synthesized to modulate the activity of trace amine-associated receptor 1 (TAAR1). This receptor is implicated in the pathophysiology of psychotic disorders such as schizophrenia. The compound serves as a lead for further preclinical characterization as a potential novel treatment option for disorders associated with increased dopaminergic function .

Antipsychotic Drug Development

The compound’s ability to influence TAAR1 activity makes it a candidate for the development of antipsychotic drugs. It can be used to evaluate the efficacy of new treatments in vivo, particularly in models of dopamine-dependent hyperlocomotion, which is a symptom observed in certain psychiatric conditions .

Molecular Modeling

Researchers utilize this compound in molecular modeling to understand its interaction with various receptors and enzymes. This helps in the design of new molecules with improved efficacy and specificity for their targets .

Biogenic Amine Mimetics

The compound is studied as a biogenic amine mimetic. These are molecules that mimic the structure and function of naturally occurring amines in the body, which can have significant therapeutic implications for a variety of diseases .

Gene Expression Studies

Due to its role in inhibiting S1P, the compound is also used in gene expression studies to understand the regulation of genes involved in cholesterol synthesis and metabolism. This can provide insights into the genetic basis of hypercholesterolemia and other lipid disorders .

Chemical Biology

In chemical biology, the compound is used to probe the function of cellular pathways that are regulated by proteases. By inhibiting specific proteases, researchers can dissect the role of these enzymes in various biological processes .

Pharmacological Research

Finally, the compound finds application in pharmacological research to study its pharmacokinetics, pharmacodynamics, and toxicity profile. This is crucial for the development of any new drug, ensuring its safety and effectiveness before clinical trials .

将来の方向性

特性

IUPAC Name |

2-(1-oxo-1,4-thiazinan-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2OS.2ClH/c7-1-2-8-3-5-10(9)6-4-8;;/h1-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBPFOCASNKIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)CCN1CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propenoic acid,tricyclo[3.3.1.13,7]decane-1,3-diyl ester (9CI)](/img/structure/B1524751.png)

![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B1524759.png)

![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B1524766.png)

![tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride](/img/structure/B1524768.png)